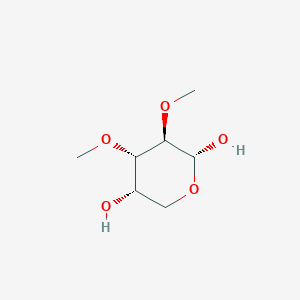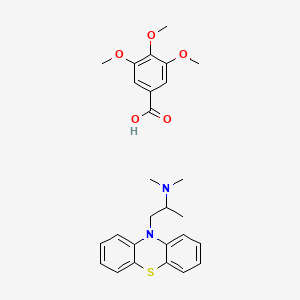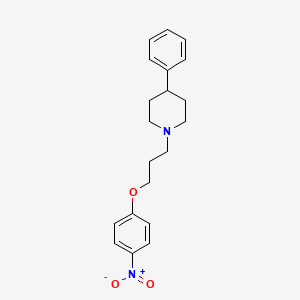
4-(1-((4-Fluorophenyl)imino)ethyl)-5-phenyl-2,3-furandione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-((4-Fluorphenyl)imino)ethyl)-5-phenyl-2,3-furandion ist eine komplexe organische Verbindung, die einen Furanring aufweist, der mit einer Fluorphenylimingruppe und einer Phenylgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(1-((4-Fluorphenyl)imino)ethyl)-5-phenyl-2,3-furandion beinhaltet typischerweise die Reaktion von 4-Fluoranilin mit p-Hydroxybenzaldehyd in Gegenwart von Isopropanol als Lösungsmittel. Das Gemisch wird auf 50 °C erhitzt und gerührt, um sicherzustellen, dass alle Materialien in Lösung sind. Die Reaktion ist exotherm und erfordert eine vorsichtige Zugabe der Reagenzien .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde die Hochskalierung des Laborsyntheseverfahrens, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Reinheit und Ausbeute des Endprodukts durch verschiedene Reinigungsverfahren beinhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(1-((4-Fluorphenyl)imino)ethyl)-5-phenyl-2,3-furandion kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder bestehende modifizieren.
Reduktion: Diese Reaktion kann die Imingruppe zu einem Amin reduzieren.
Substitution: Diese Reaktion kann einen der Substituenten am Furanring durch eine andere Gruppe ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄).
Substitution: Häufige Reagenzien sind Halogene (z. B. Chlor, Brom) und Nucleophile (z. B. Amine, Thiole).
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation ein Carbonsäurederivat ergeben, während die Reduktion ein Aminderivat ergeben kann.
Wissenschaftliche Forschungsanwendungen
4-(1-((4-Fluorphenyl)imino)ethyl)-5-phenyl-2,3-furandion hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und antimikrobielle Aktivitäten.
Wirkmechanismus
Der Wirkungsmechanismus von 4-(1-((4-Fluorphenyl)imino)ethyl)-5-phenyl-2,3-furandion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Imingruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden, während die Fluorphenyl- und Phenylgruppen an hydrophoben Wechselwirkungen teilnehmen können. Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren modulieren und zu verschiedenen biologischen Wirkungen führen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(Pyrrolidin-1-yl)benzonitril: Eine weitere Verbindung mit einer ähnlichen Struktur, aber anderen funktionellen Gruppen.
Indolderivate: Verbindungen mit einer ähnlichen aromatischen Ringstruktur, aber unterschiedlichen Substituenten und biologischen Aktivitäten
Einzigartigkeit
4-(1-((4-Fluorphenyl)imino)ethyl)-5-phenyl-2,3-furandion ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen. Insbesondere seine Fluorphenylimingruppe findet sich nicht häufig in anderen ähnlichen Verbindungen, was sie zu einem wertvollen Molekül für Forschung und Entwicklung macht.
Eigenschaften
CAS-Nummer |
88556-39-2 |
|---|---|
Molekularformel |
C18H12FNO3 |
Molekulargewicht |
309.3 g/mol |
IUPAC-Name |
4-[N-(4-fluorophenyl)-C-methylcarbonimidoyl]-5-phenylfuran-2,3-dione |
InChI |
InChI=1S/C18H12FNO3/c1-11(20-14-9-7-13(19)8-10-14)15-16(21)18(22)23-17(15)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI-Schlüssel |
FESUZLSDIVRKEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC1=CC=C(C=C1)F)C2=C(OC(=O)C2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


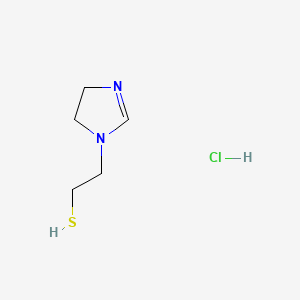
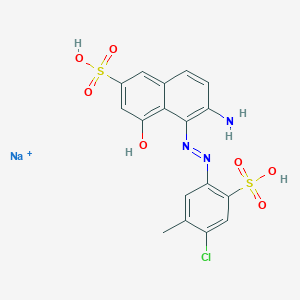


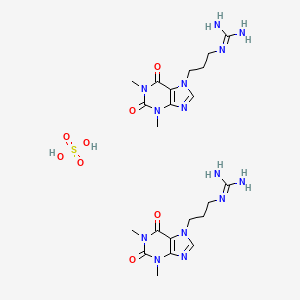

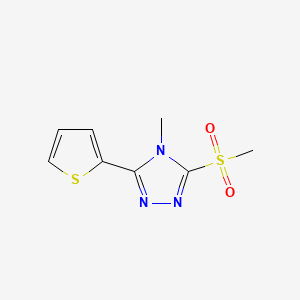
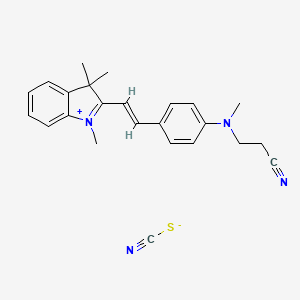

![9-pyridin-2-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12713896.png)
